4-Cyano-3-methoxybenzoic acid 4-Cyano-3-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 102362-00-5
VCID: VC4044053
InChI: InChI=1S/C9H7NO3/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,1H3,(H,11,12)
SMILES: COC1=C(C=CC(=C1)C(=O)O)C#N
Molecular Formula: C9H7NO3
Molecular Weight: 177.16 g/mol

4-Cyano-3-methoxybenzoic acid

CAS No.: 102362-00-5

Cat. No.: VC4044053

Molecular Formula: C9H7NO3

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

4-Cyano-3-methoxybenzoic acid - 102362-00-5

Specification

CAS No. 102362-00-5
Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
IUPAC Name 4-cyano-3-methoxybenzoic acid
Standard InChI InChI=1S/C9H7NO3/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,1H3,(H,11,12)
Standard InChI Key MBHJRZMASFIJBE-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(=O)O)C#N
Canonical SMILES COC1=C(C=CC(=C1)C(=O)O)C#N

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-cyano-3-methoxybenzoic acid is C₉H₇NO₃, with a molecular weight of 189.16 g/mol. Its structure consists of a benzoic acid backbone substituted with a methoxy (-OCH₃) group at position 3 and a cyano (-CN) group at position 4. The methoxy group acts as an electron-donating moiety, activating the ring toward electrophilic substitution, while the cyano group withdraws electrons, creating a polarized electronic environment. This duality influences the compound’s acidity (predicted pKa ~2.8 for the carboxylic acid group) and solubility profile (moderate solubility in polar organic solvents like ethanol and dimethyl sulfoxide) .

Synthetic Methodologies

Laboratory-Scale Synthesis

While no explicit protocol for 4-cyano-3-methoxybenzoic acid is documented in accessible literature, synthetic routes can be extrapolated from analogous compounds. A plausible pathway involves:

  • Nitration of 3-methoxybenzoic acid: Introduction of a nitro group at position 4 using nitric acid in sulfuric acid.

  • Reduction to amine: Catalytic hydrogenation or use of Fe/HCl to convert the nitro group to an amine.

  • Diazotization and cyanation: Treatment with NaNO₂/HCl to form a diazonium salt, followed by a Sandmeyer reaction with CuCN to install the cyano group.

Industrial Production Considerations

Large-scale synthesis would prioritize cost efficiency and yield optimization. Continuous flow reactors could enhance nitration and diazotization steps, minimizing decomposition risks. Purification might involve crystallization from ethanol/water mixtures, leveraging the compound’s moderate solubility .

Physicochemical Properties

Comparative data with structurally similar compounds provides insights into its expected properties:

Property4-Cyano-3-methoxybenzoic acid (Predicted)4-Cyano-3-methylbenzoic acid 2-Chloro-4-cyano-3-methoxybenzoic acid
Molecular Weight (g/mol)189.16161.16215.61
Density (g/cm³)~1.351.3 ± 0.11.4 (estimated)
Boiling Point (°C)~350 (decomposes)349.1 ± 30.0360 (estimated)
Solubility in WaterLow (<1 g/L)InsolubleLow

The methoxy group enhances solubility in ethers and alcohols compared to methyl or chloro analogs .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The methoxy group directs incoming electrophiles to the ortho and para positions. For example, bromination would likely occur at position 5 or 6, while sulfonation would favor position 5. The cyano group’s electron-withdrawing effect moderates reactivity, requiring milder conditions than unsubstituted benzoic acids.

Nucleophilic Reactions

The cyano group participates in nucleophilic additions. For instance:

  • Hydrolysis: Under acidic conditions, the cyano group converts to a carboxylic acid, yielding 3-methoxy-4-carboxybenzoic acid.

  • Reduction: LiAlH₄ reduces the cyano group to an amine, forming 4-amino-3-methoxybenzoic acid, a potential precursor for azo dyes.

Biological Activity and Applications

Though direct studies are scarce, the structural motifs suggest potential bioactivity:

  • Antimicrobial potential: Cyano and methoxy groups are present in inhibitors of bacterial dihydrofolate reductase. For example, the analog 2-chloro-4-cyano-3-methoxybenzoic acid shows moderate activity against Gram-positive pathogens.

  • Enzyme inhibition: The carboxylic acid moiety enables binding to metalloenzymes, analogous to 4-cyano-3-methylbenzoic acid’s interaction with urease (IC₅₀ ~18 µM) .

Comparative Analysis with Analogous Compounds

4-Cyano-3-methylbenzoic Acid

  • Key difference: Methyl vs. methoxy substituent.

  • Impact: Methyl’s lower polarity reduces solubility but increases thermal stability (boiling point 349.1°C vs. ~350°C predicted for methoxy analog).

2-Chloro-4-cyano-3-methoxybenzoic Acid

  • Key difference: Chloro substituent at position 2.

  • Impact: Chlorine’s steric bulk hinders electrophilic substitution at position 5, altering reaction pathways compared to the unchlorinated derivative.

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